molecular formula C13H12FNO2 B11794597 4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B11794597
M. Wt: 233.24 g/mol
InChI Key: NIPSQBTVMJAFBL-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C13H12FNO2 This compound features a tetrahydropyran ring substituted with a fluorobenzoyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 2-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbonitrile group may also play a role in binding to active sites of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanotetrahydropyran: Similar structure but lacks the fluorobenzoyl group.

    Tetrahydro-2H-pyran-4-carbonitrile: Similar core structure but without the fluorobenzoyl substitution.

Uniqueness

4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the fluorobenzoyl and carbonitrile groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

4-(2-fluorobenzoyl)oxane-4-carbonitrile

InChI

InChI=1S/C13H12FNO2/c14-11-4-2-1-3-10(11)12(16)13(9-15)5-7-17-8-6-13/h1-4H,5-8H2

InChI Key

NIPSQBTVMJAFBL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C(=O)C2=CC=CC=C2F

Origin of Product

United States

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